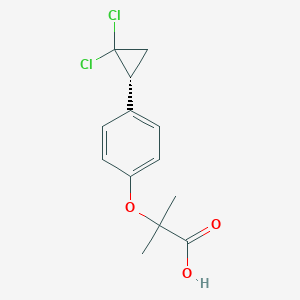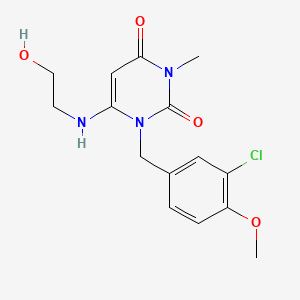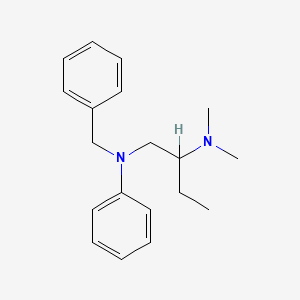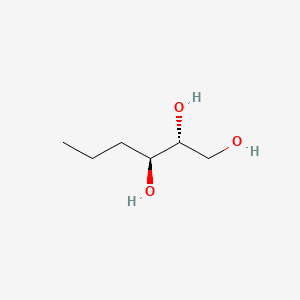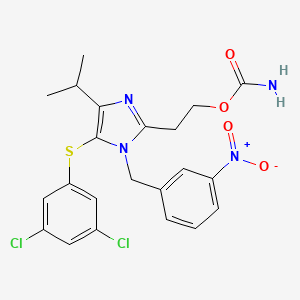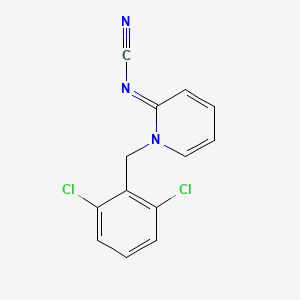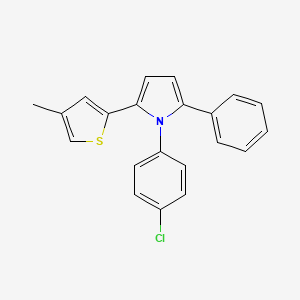
1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- est un composé organique synthétique qui appartient à la classe des composés aromatiques hétérocycliques. Ces composés sont caractérisés par un cycle à cinq chaînons contenant un atome d’azote. La présence de divers substituants, tels que les groupes 4-chlorophényl, 4-méthyl-2-thiényl et phényl, peut influencer de manière significative les propriétés chimiques et physiques du composé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la synthèse du pyrrole de Hantzsch, qui implique la condensation d’un composé 1,4-dicarbonyl avec une amine et une α-halocétone. Les conditions de réaction nécessitent souvent l’utilisation d’un solvant tel que l’éthanol ou l’acide acétique et peuvent être catalysées par des acides ou des bases.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des voies de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de pyrrole.
Réduction : Les réactions de réduction peuvent conduire à la formation de dihydropyrroles.
Substitution : Les réactions de substitution électrophile peuvent se produire à l’atome d’azote ou aux atomes de carbone du cycle pyrrole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures d’acyle peuvent être utilisés en conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de pyrrole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyrrole.
Applications De Recherche Scientifique
Le 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres matériaux.
Mécanisme D'action
Le mécanisme d’action du 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs ou l’interaction avec l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Pyrrole, 1-phényl-2-(4-méthyl-2-thiényl)-5-phényl- : Est dépourvu du groupe 4-chlorophényl.
1H-Pyrrole, 1-(4-chlorophényl)-2-(2-thiényl)-5-phényl- : Est dépourvu du groupe 4-méthyle sur le cycle thiényle.
1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-3-phényl- : Les positions des substituants diffèrent sur le cycle pyrrole.
Unicité
La présence des groupes 4-chlorophényl, 4-méthyl-2-thiényl et phényl dans le 1H-Pyrrole, 1-(4-chlorophényl)-2-(4-méthyl-2-thiényl)-5-phényl- le rend unique en termes de sa réactivité chimique et de ses applications potentielles. Ces substituants peuvent influencer les propriétés électroniques du composé, les effets stériques et la stabilité globale.
Propriétés
Numéro CAS |
91307-11-8 |
|---|---|
Formule moléculaire |
C21H16ClNS |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(4-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-13-21(24-14-15)20-12-11-19(16-5-3-2-4-6-16)23(20)18-9-7-17(22)8-10-18/h2-14H,1H3 |
Clé InChI |
RSAYIBVAIYVZIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


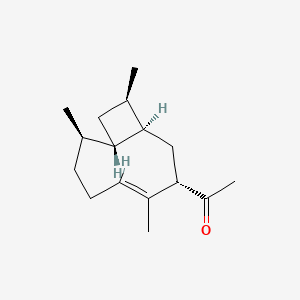

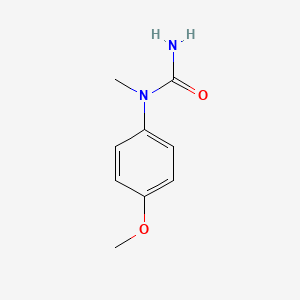


![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)

